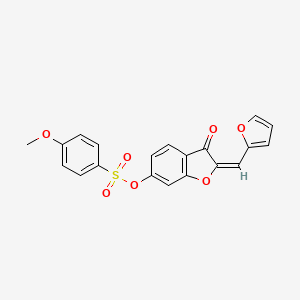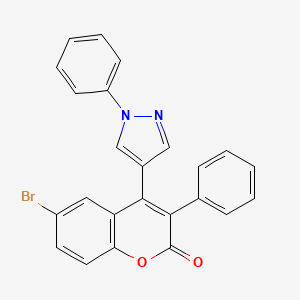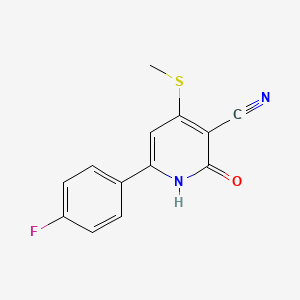
(4-bromophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide is an organic compound that features a bromophenyl group, a hydroxy group, and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenylamine and 2-hydroxy-1,1-dimethylethylmethanesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine.
Procedure: The 4-bromophenylamine is reacted with 2-hydroxy-1,1-dimethylethylmethanesulfonyl chloride in the presence of the base, leading to the formation of the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like Pd/C and hydrogen gas are common.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: This compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its sulfonamide group.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-bromophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- (4-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide
- (4-fluorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide
Uniqueness
- Bromine Atom : The presence of a bromine atom in the phenyl ring can influence the compound’s reactivity and biological activity compared to its chloro or fluoro analogs.
Propiedades
Fórmula molecular |
C11H16BrNO3S |
|---|---|
Peso molecular |
322.22 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)methanesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-11(2,8-14)13-17(15,16)7-9-3-5-10(12)6-4-9/h3-6,13-14H,7-8H2,1-2H3 |
Clave InChI |
PCVTVOMYQQPNON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NS(=O)(=O)CC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-2-oxotetrahydrothiophene](/img/structure/B13374678.png)

![3-amino-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13374694.png)
![3-(3,4-Dimethoxybenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374709.png)
![Ethyl 1-{[2,5-bis(trifluoromethyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B13374717.png)

![N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine](/img/structure/B13374724.png)


![1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B13374733.png)
![Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate](/img/structure/B13374756.png)
![4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine](/img/structure/B13374774.png)

